2-(5-Amino-1-ethyl-1H-pyrazol-4-YL)acetonitrile
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Overview
Description
2-(5-Amino-1-ethyl-1H-pyrazol-4-YL)acetonitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1-ethyl-1H-pyrazol-4-YL)acetonitrile can be achieved through nucleophilic substitution reactions. One common method involves the reaction of hydroxymethyl-4-amino-1H-pyrazole with acetonitrile under specific conditions . The reaction typically requires a solvent such as ethanol and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1-ethyl-1H-pyrazol-4-YL)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(5-Amino-1-ethyl-1H-pyrazol-4-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(5-Amino-1-ethyl-1H-pyrazol-4-YL)acetonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopyrazole
- 4-Aminopyrazole
- 5-Aminopyrazole
Comparison
Compared to other aminopyrazoles, 2-(5-Amino-1-ethyl-1H-pyrazol-4-YL)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the ethyl group at the 1-position and the nitrile group at the 2-position can influence its reactivity and interaction with biological targets .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H10N4 |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(5-amino-1-ethylpyrazol-4-yl)acetonitrile |
InChI |
InChI=1S/C7H10N4/c1-2-11-7(9)6(3-4-8)5-10-11/h5H,2-3,9H2,1H3 |
InChI Key |
UIXSIBLXMPQXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CC#N)N |
Origin of Product |
United States |
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